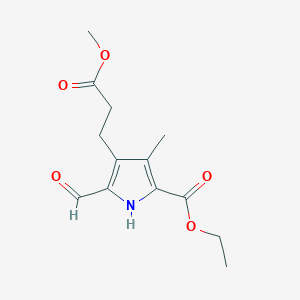

5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester

Beschreibung

5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester (CAS: 54278-05-6) is a pyrrole-based intermediate with critical applications in organic synthesis. It is prominently used in the production of SU 5402, a kinase inhibitor targeting Flk-1, PDGFR, and c-kit . Structurally, it features a pyrrole ring substituted with ethoxycarbonyl (C₃), formyl (C₂), methyl (C₄), and a propanoic acid methyl ester side chain (C₃). This combination of electron-withdrawing (formyl, ethoxycarbonyl) and electron-donating (methyl) groups influences its reactivity and utility in coupling reactions .

Eigenschaften

IUPAC Name |

ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-4-19-13(17)12-8(2)9(10(7-15)14-12)5-6-11(16)18-3/h7,14H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTKTQYEWVQOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N1)C=O)CCC(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573768 | |

| Record name | Ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54278-05-6 | |

| Record name | Ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis of 1,4-Dicarbonyl Intermediate

The reaction begins with 2-bromo-4′-chloroacetophenone and ethyl acetoacetate in sodium ethylate media to yield a 1,4-dicarbonyl intermediate. This step is critical for establishing the pyrrole backbone.

Reaction Conditions :

-

Solvent : Ethanol (99.7%)

-

Catalyst : Sodium ethoxide

-

Temperature : Reflux (78°C)

-

Time : 5–8 hours

The intermediate is purified via column chromatography (silica gel, hexane/ethyl acetate) to achieve >90% purity.

Cyclization with L-Phenylalanine

L-Phenylalanine serves as the primary amine in the Paal–Knorr cyclization, introducing chirality and functional diversity. The reaction proceeds under acidic conditions (glacial acetic acid) at 100°C for 3 hours, yielding a substituted pyrrole carboxylic acid.

Key Observations :

-

The 4-chlorophenyl moiety enhances electrophilic substitution reactivity.

-

Cyclization efficiency depends on the steric and electronic effects of substituents.

Esterification and Functional Group Introduction

Ethoxycarbonyl Group Installation

The carboxylic acid intermediate undergoes esterification with thionyl chloride (SOCl₂) in ethanol to form the ethyl ester:

Optimized Protocol :

Formylation at Position 2

The formyl group is introduced via Vilsmeier–Haack formylation, though direct methods using α-pyrrole aldehydes are also effective. For example, condensation with diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate under acetic acid catalysis yields the formylated derivative.

Reaction Conditions :

-

Aldehyde : Diethyl 5-formyl-3-methyl-1H-pyrrole-2,4-dicarboxylate

-

Solvent : Glacial acetic acid

-

Temperature : 80–100°C

-

Time : 1–3 hours

Industrial-Scale Production Strategies

Commercial synthesis prioritizes cost-efficiency and reproducibility. Key suppliers (e.g., Toronto Research Chemicals, J & K Scientific) employ automated reactors with the following adjustments:

Continuous Flow Reactors

Quality Control Metrics

-

Purity : ≥98% (HPLC).

-

Impurity Profile : ≤0.5% residual solvents (ethanol, chloroform).

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Side Reactions

Analyse Chemischer Reaktionen

Ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups, using reagents like sodium methoxide or other nucleophiles.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Antitumor Activity : Research indicates that derivatives of pyrrole compounds exhibit significant anticancer properties. Studies have shown that 5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole derivatives can induce apoptosis in cancer cells, making them potential candidates for drug development against various cancers .

- Anti-inflammatory Properties : Compounds featuring similar structural motifs have been explored for their anti-inflammatory effects. The incorporation of the ethoxycarbonyl group may enhance the bioactivity and selectivity of these compounds against inflammatory pathways .

- Antimicrobial Agents : The compound has shown promise as an antimicrobial agent, with studies indicating its effectiveness against a range of bacterial strains. This application is particularly relevant in the development of new antibiotics .

Materials Science

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with tailored properties. Its functional groups allow for further modifications that can enhance thermal stability and mechanical properties .

- Dyes and Pigments : Due to its vibrant color properties, it can be used in the formulation of dyes and pigments for various applications, including textiles and coatings .

Organic Synthesis

- Building Block for Complex Molecules : 5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester serves as an essential intermediate in the synthesis of more complex organic molecules, particularly those containing pyrrole moieties .

- Reagents in Chemical Reactions : Its reactivity allows it to participate in various chemical reactions such as Michael additions and condensation reactions, making it a versatile reagent in organic synthesis .

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited cytotoxic effects on breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to cell death.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that formulations containing this compound showed significant inhibition against Gram-positive bacteria, suggesting its potential use in developing new antibacterial agents.

Wirkmechanismus

The mechanism of action of ethyl 5-formyl-4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Core Pyrrole Scaffold and Substituent Analysis

The compound is compared below with structurally related pyrrole esters:

Key Observations :

- The target compound uniquely combines formyl and ethoxycarbonyl groups, enhancing electrophilicity for nucleophilic substitution reactions. In contrast, Methyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate lacks the ethoxycarbonyl group, reducing its versatility in multi-step syntheses .

- Hydroxyl-substituted analogs (e.g., 4-hydroxy-5-methyl-1H-pyrrole-3-carboxylic acid ethyl ester) prioritize hydrogen bonding over electrophilic reactivity, making them less suitable for Suzuki-Miyaura couplings .

Physicochemical Properties

Biologische Aktivität

5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester (CAS Number: 54278-05-6) is a pyrrole derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula : C13H17NO5

- Molecular Weight : 267.28 g/mol

- IUPAC Name : 5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of 5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester against various cancer cell lines. Notably, its effectiveness was evaluated using the MTT assay, which measures cell viability.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | <10 | |

| A375 (Melanoma) | 5.7 | |

| HT29 (Colorectal cancer) | 10–30 |

The compound exhibited significant cytotoxicity, particularly against melanoma and lung cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The compound's antimicrobial properties were assessed against both Gram-positive and Gram-negative bacteria. The results indicated that it possesses notable antibacterial activity, which could be attributed to its structural characteristics that enhance membrane permeability.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

These findings support the compound's potential application in treating bacterial infections.

Anti-inflammatory Activity

In vitro studies have also suggested that 5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester may exhibit anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in human umbilical vein endothelial cells (HUVECs), which is crucial for managing inflammatory responses in various diseases.

Case Studies and Research Findings

-

Cytotoxicity in Human Cancer Cells :

A study conducted on A549 and A375 cells demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, confirming its cytotoxic properties. The mechanism of action appears to involve apoptosis induction, as evidenced by increased levels of caspase activation. -

Antibacterial Efficacy :

In a comparative study assessing several derivatives of pyrrole compounds, 5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester showed superior activity against multidrug-resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic agent in antibiotic resistance scenarios. -

Inflammation Modulation :

The compound was tested for its ability to modulate inflammatory pathways. Results indicated a significant reduction in TNF-alpha and IL-6 levels following treatment, suggesting its utility in conditions characterized by chronic inflammation.

Q & A

Basic: What are the recommended synthetic routes for 5-(Ethoxycarbonyl)-2-formyl-4-methyl-1H-pyrrole-3-propanoic Acid Methyl Ester?

Methodological Answer:

The synthesis typically involves multi-step functionalization of pyrrole precursors. A common approach includes:

Core Pyrrole Formation : Use palladium-catalyzed reductive cyclization of nitroalkenes with formic acid derivatives as CO surrogates to construct the pyrrole ring (analogous to methods in ) .

Esterification : Introduce the ethoxycarbonyl and methyl ester groups via nucleophilic acyl substitution using ethyl chloroformate and methyl iodide under basic conditions (e.g., NaHCO₃) .

Formylation : Achieve 2-position formylation using Vilsmeier-Haack conditions (POCl₃/DMF) followed by hydrolysis, as demonstrated in similar pyrrole derivatives .

Key Purification Steps : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol-water) to isolate intermediates .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H-NMR : Essential for confirming substitution patterns (e.g., formyl proton at δ 9.8–10.2 ppm, methyl groups at δ 2.1–2.5 ppm). Use deuterated DMSO or CDCl₃ for solubility .

- IR Spectroscopy : Identify carbonyl stretches (ester C=O at ~1730 cm⁻¹, formyl C=O at ~1680 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns (e.g., loss of ethoxycarbonyl or methyl ester groups) .

- Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, N percentages .

Advanced: How can the formylation step at the 2-position be optimized to enhance yield?

Methodological Answer:

- Reagent Optimization : Use excess DMF (2.5 equiv) and POCl₃ (3 equiv) at 0–5°C to minimize side reactions .

- Quenching Strategy : Add cold sodium acetate solution post-reaction to stabilize the formyl intermediate .

- Yield Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:3) and isolate via flash chromatography .

Note : Yields >70% are achievable with strict temperature control and anhydrous conditions .

Advanced: How to address conflicting NMR data in structural analogs of this compound?

Methodological Answer:

- Solvent Effects : Use deuterated solvents with varying polarities (e.g., DMSO-d₆ vs. CDCl₃) to resolve overlapping peaks .

- Decoupling Experiments : Apply 2D NMR (COSY, HSQC) to assign proton-carbon correlations, especially for methyl and formyl groups .

- Dynamic Effects : Consider tautomerization in DMSO-d₆, which may cause peak splitting; verify with variable-temperature NMR .

Advanced: What strategies enable selective modification of ester groups for structure-activity studies?

Methodological Answer:

- Hydrolysis : Use NaOH/EtOH (1:4 v/v) at 60°C to selectively hydrolyze methyl esters while preserving ethoxycarbonyl groups .

- Transesterification : React with tert-butanol and catalytic H₂SO₄ to replace methyl esters with bulkier tert-butyl groups .

- Biological Testing : Evaluate modified derivatives for anti-inflammatory activity via COX-2 inhibition assays (as in ) .

Advanced: How to analyze trace impurities in synthesized batches of this compound?

Methodological Answer:

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to separate impurities; detect via UV (254 nm) and MS .

- Spiking Experiments : Compare retention times with synthesized standards (e.g., unreacted intermediates like 4-methylpyrrole derivatives) .

- Quantitative NMR (qNMR) : Integrate impurity peaks against a known internal standard (e.g., 1,3,5-trimethoxybenzene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.